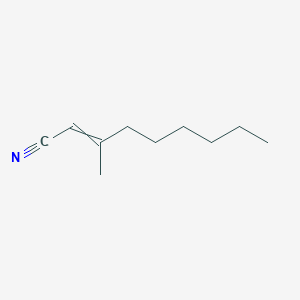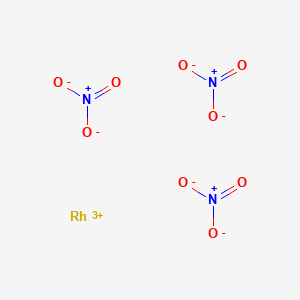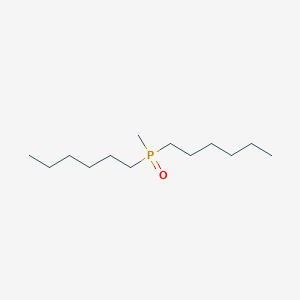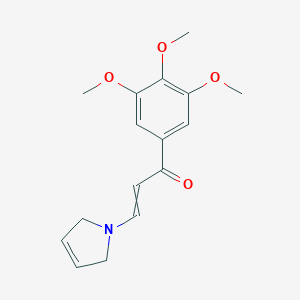
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is often used as a reagent in analytical chemistry.
Mecanismo De Acción
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone reacts with carbonyl compounds to form stable hydrazones. The reaction is typically carried out under acidic conditions and results in the formation of a yellow-orange precipitate. The formation of the hydrazone is a key step in the analysis of carbonyl compounds.
Efectos Bioquímicos Y Fisiológicos
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in lab experiments is its high sensitivity and specificity for carbonyl compounds. It is also a relatively simple and inexpensive reagent to use. However, 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone does have some limitations. It is not effective for the detection of non-volatile carbonyl compounds and can be affected by interfering substances in the sample.
Direcciones Futuras
There are several potential future directions for research involving 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. One area of interest is the development of new methods for the detection of carbonyl compounds using 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone. Another area of research is the use of 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in the analysis of carbonyl compounds in complex biological samples such as tissues and organs. Finally, there is potential for the development of new applications for 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone in areas such as environmental monitoring and food safety testing.
Métodos De Síntesis
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone can be synthesized through the reaction of 2-naphthalenecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone is commonly used in scientific research as a reagent for the detection of carbonyl compounds. It is particularly useful in the analysis of volatile organic compounds and is often used in air quality monitoring. 2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone can also be used to detect carbonyl compounds in biological samples such as blood and urine.
Propiedades
Número CAS |
1773-52-0 |
|---|---|
Nombre del producto |
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Fórmula molecular |
C17H12N4O4 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
N-[(Z)-naphthalen-2-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)15-7-8-16(17(10-15)21(24)25)19-18-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-11,19H/b18-11- |
Clave InChI |
MXCOSEWNVNDHAN-WQRHYEAKSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2-Naphthalenecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)



